1-(benzenesulfonyl)-2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
Description
Properties
IUPAC Name |
1-(benzenesulfonyl)-2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2S2/c17-14-6-4-5-13(11-14)12-22-16-18-9-10-19(16)23(20,21)15-7-2-1-3-8-15/h1-8,11H,9-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIADASSVEQFTPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(benzenesulfonyl)-2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzenesulfonyl chloride with a suitable thiol to form a sulfonyl thioether. This intermediate is then reacted with a chlorophenylmethyl compound under controlled conditions to introduce the chlorophenyl group. Finally, the dihydroimidazole ring is formed through a cyclization reaction involving appropriate reagents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize the production rate and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1-(benzenesulfonyl)-2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or thioether.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
1-(benzenesulfonyl)-2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(benzenesulfonyl)-2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Steric Properties
Key Compounds for Comparison :
2-{[(2-Chlorophenyl)Methyl]Sulfanyl}-4,5-Dihydro-1H-Imidazole (QFM)
- Substituents: 2-chlorobenzylsulfanyl at C2.
- Molecular Weight: 238.72 g/mol.
- Key Difference: The ortho -chlorine position reduces steric hindrance compared to the meta -chlorine in the target compound. This positional isomerism may affect binding interactions in biological targets.
1-(Benzenesulfonyl)-2-[(3,4-Dichlorophenyl)Methylsulfanyl]-4,5-Dihydroimidazole Substituents: 3,4-dichlorobenzylsulfanyl at C2.
1-[(3,4-Dimethylphenyl)Sulfonyl]-2-Phenyl-4,5-Dihydro-1H-Imidazole
- Substituents: 3,4-dimethylbenzenesulfonyl at N1.
- Molecular Weight: 314.40 g/mol.
- Key Difference: Methyl groups introduce steric bulk and electron-donating effects, contrasting with the electron-withdrawing benzenesulfonyl group in the target compound.
Structural and Crystallographic Insights
Biological Activity
1-(benzenesulfonyl)-2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a complex organic compound that has garnered attention due to its potential biological activities. This article explores the compound's structure, biological activities, and relevant research findings, providing a comprehensive overview of its implications in medicinal chemistry.
Structural Characteristics
The compound features several notable structural elements:
- Chemical Formula : C22H24ClN3O3S2
- Molecular Weight : 478.02 g/mol
- Functional Groups :
- Imidazole ring
- Benzenesulfonyl group
- Chlorophenyl group
- Methylsulfanyl group
Biological Activity Overview
Research indicates that this compound exhibits a variety of biological activities, primarily focusing on its potential as an anticancer agent and its antimicrobial properties.
Anticancer Activity
Several studies have investigated the anticancer potential of imidazole derivatives, including this compound. The following table summarizes key findings from various studies:
These findings suggest that while some derivatives show promising activity against specific cancer cell lines, others lack significant cytotoxic effects.
Antimicrobial Properties
The compound has also been explored for its antimicrobial activity. Preliminary evaluations indicated potential effectiveness against various bacterial strains; however, detailed quantitative data remains limited.
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the imidazole ring plays a crucial role in enzyme inhibition and receptor interactions, similar to other compounds in its class.
Case Studies
- In Vitro Studies : A study evaluated the compound's effects on multiple cancer cell lines, finding no significant cytotoxicity at concentrations up to 10 µM. The results indicated that modifications to the imidazole structure could enhance activity against specific targets.
- In Vivo Studies : Animal models have shown variable responses to treatment with imidazole derivatives, suggesting the need for further optimization of the chemical structure to improve efficacy and reduce toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
